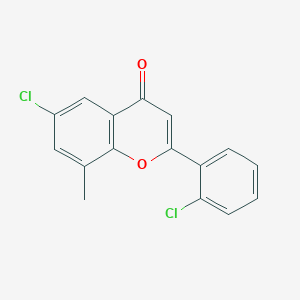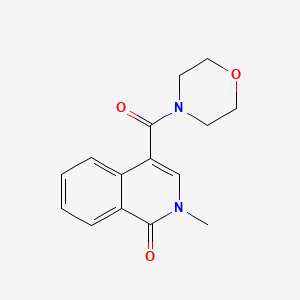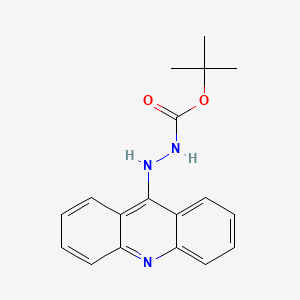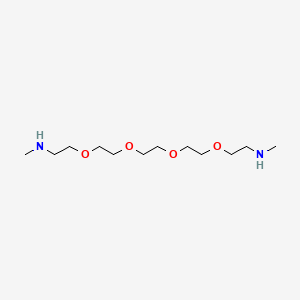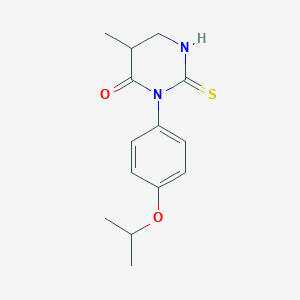stannane CAS No. 89222-66-2](/img/structure/B14141311.png)
[(4-Iodobenzoyl)oxy](triphenyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Iodobenzoyl)oxystannane is an organotin compound with the molecular formula C25H19IO2Sn It is characterized by the presence of a triphenylstannyl group bonded to a 4-iodobenzoyloxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodobenzoyl)oxystannane typically involves the reaction of triphenyltin hydroxide with 4-iodobenzoyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The general reaction scheme is as follows:
Ph3SnOH+IC6H4COCl→Ph3SnOCOC6H4I+HCl
Industrial Production Methods
Industrial production methods for (4-Iodobenzoyl)oxystannane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(4-Iodobenzoyl)oxystannane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodobenzoyloxy group can be substituted with other nucleophiles.
Oxidation Reactions: The organotin moiety can be oxidized to form tin oxides.
Reduction Reactions: The compound can be reduced to form different organotin species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoyloxy derivatives.
Oxidation Reactions: Products include tin oxides and iodobenzoic acid derivatives.
Reduction Reactions: Products include reduced organotin species and iodobenzoic acid derivatives.
科学研究应用
(4-Iodobenzoyl)oxystannane has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (4-Iodobenzoyl)oxystannane involves its interaction with molecular targets through its organotin and iodobenzoyloxy groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The triphenylstannyl group can interact with proteins and enzymes, potentially inhibiting their activity. The iodobenzoyloxy group can undergo substitution reactions, leading to the formation of new bioactive compounds.
相似化合物的比较
Similar Compounds
- (4-Bromobenzoyl)oxystannane
- (4-Chlorobenzoyl)oxystannane
- (4-Methylbenzoyl)oxystannane
Uniqueness
(4-Iodobenzoyl)oxystannane is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for radiolabeling
属性
CAS 编号 |
89222-66-2 |
|---|---|
分子式 |
C25H19IO2Sn |
分子量 |
597.0 g/mol |
IUPAC 名称 |
triphenylstannyl 4-iodobenzoate |
InChI |
InChI=1S/C7H5IO2.3C6H5.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4H,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChI 键 |
DRVDMYBWWLEHJQ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


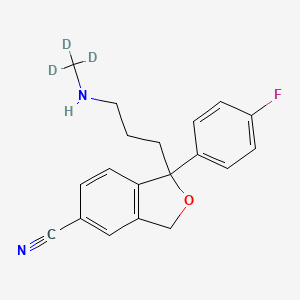
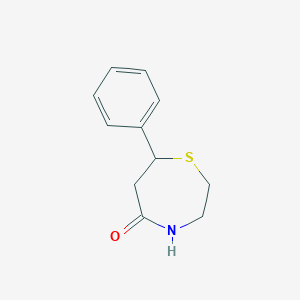
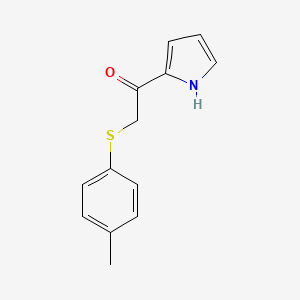
![Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14141248.png)
![2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14141251.png)
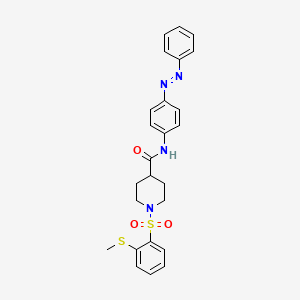

![2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol](/img/structure/B14141261.png)

